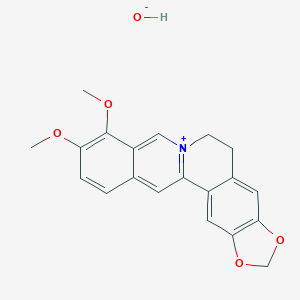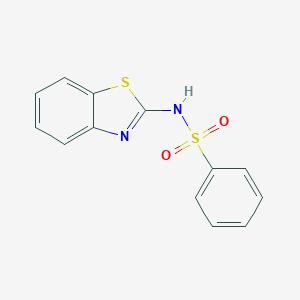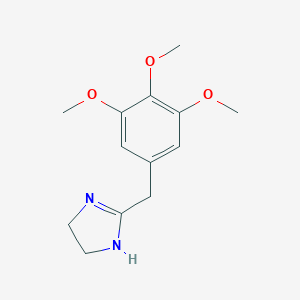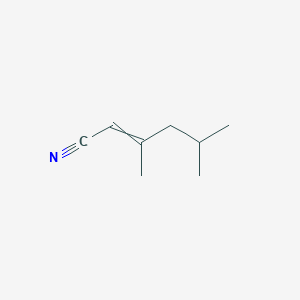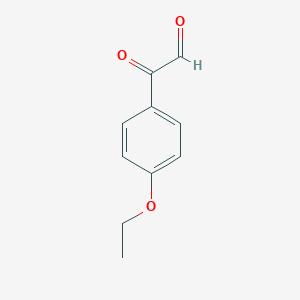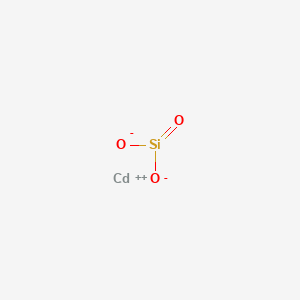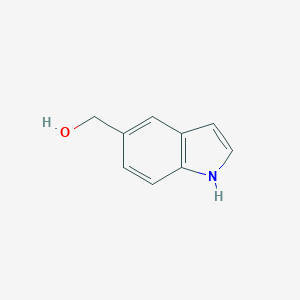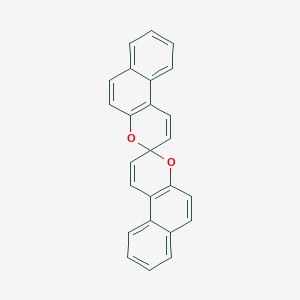
3,3'-Spirobi(3H-naphtho(2,1-b)pyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a spiro compound with a naphthalene and pyran ring system, which has unique structural features and properties that make it a promising candidate for various scientific research applications.’
Wirkmechanismus
The mechanism of action of ‘SNP’ is not fully understood, but it is believed to be due to its ability to interact with metal ions and form metal complexes, which may affect the biological activity of the metal ions. ‘SNP’ may also interact with biological membranes and disrupt their integrity, leading to cell death.
Biochemische Und Physiologische Effekte
‘SNP’ has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. Additionally, ‘SNP’ has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘SNP’ in lab experiments include its unique structural features and properties, which make it a versatile compound for various scientific research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of ‘SNP’ include its limited solubility in water, which may affect its biological activity, and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of ‘SNP.’ One direction is to explore its potential applications in the field of nanotechnology, such as its use as a building block for the synthesis of novel nanomaterials. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new synthetic methods for ‘SNP’ may lead to the discovery of new analogs with improved properties and biological activity.
Conclusion:
In conclusion, ‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a promising compound with unique structural features and properties that make it a versatile candidate for various scientific research applications. Its potential applications in the fields of nanotechnology, medicine, and materials science make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of ‘SNP’ can be achieved by several methods, including the one-pot reaction of 2-naphthol with cyclic 1,3-diketones in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another method involves the reaction of 2-naphthol with cyclic 1,3-diketones in the presence of a Lewis acid catalyst, such as ZnCl2 or AlCl3, under reflux conditions. The yield of ‘SNP’ can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
Wissenschaftliche Forschungsanwendungen
‘SNP’ has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as Fe3+, Al3+, and Cu2+. It has also been used as a pH sensor due to its pH-dependent fluorescence properties. ‘SNP’ has been reported to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Eigenschaften
CAS-Nummer |
178-10-9 |
|---|---|
Produktname |
3,3'-Spirobi(3H-naphtho(2,1-b)pyran) |
Molekularformel |
C25H16O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChI-Schlüssel |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Andere CAS-Nummern |
178-10-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
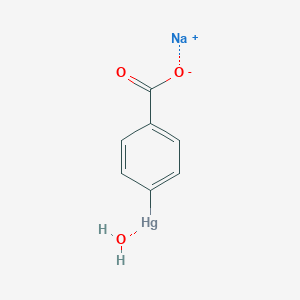

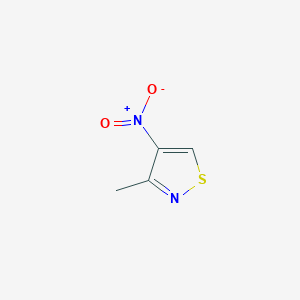
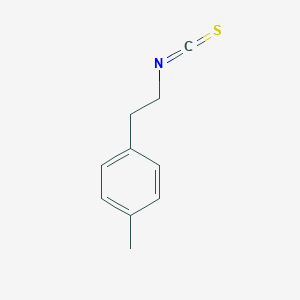
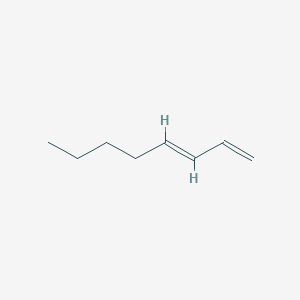
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
